molecular formula C22H23N3O2S B2461945 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 894012-59-0

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2461945
CAS No.: 894012-59-0
M. Wt: 393.51
InChI Key: BWHUXVJNTFMKNV-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research has shown that compounds structurally related to N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide demonstrate promising anticancer activity. For instance, a series of substituted benzamides, which share structural similarities, have been evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Anti-HCV Activities

Certain derivatives of this compound have been synthesized and found to exhibit significant antimicrobial and anti-Hepatitis C Virus (HCV) activities. One study highlighted the synthesis of celecoxib derivatives with potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were also noted for their low gastric toxicity (Küçükgüzel et al., 2013).

Antimalarial Potential

Another significant application of compounds structurally related to this compound is in the field of antimalarial drug development. A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against Plasmodium falciparum. Some of these compounds showed significant antimalarial activity with low IC50 values, demonstrating their potential as antimalarial agents (Makam et al., 2014).

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-8-17(9-5-14)22-24-16(3)19(28-22)12-13-23-20(26)21(27)25-18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUXVJNTFMKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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